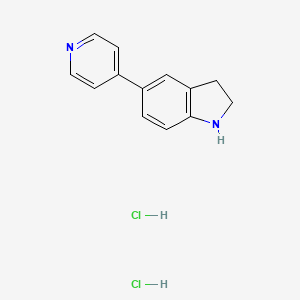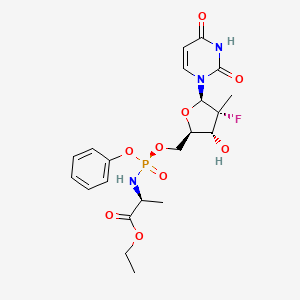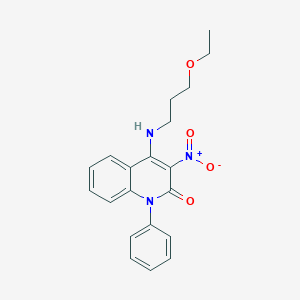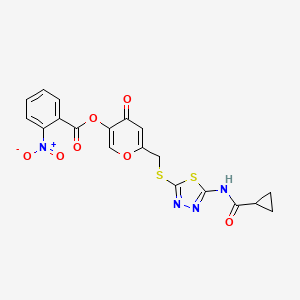
5-(Pyridin-4-yl)indoline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(Pyridin-4-yl)indoline dihydrochloride” is a compound that belongs to the indoline family . Indoline structures are commonly found in natural and synthetic compounds with medicinal value . They have been used in the construction of new drug scaffolds and have played important roles in disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases and so on .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Chemical Reactions Analysis
Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The indoline skeleton could be synthesized by an intramolecular Diels–Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .作用机制
Target of Action
It’s known that indole derivatives, which include 5-(pyridin-4-yl)indoline dihydrochloride, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indoline derivatives are known to undergo aromatization by cytochrome p450 (p450) enzymes to produce indole through a novel dehydrogenation pathway . The indole products can potentially be bioactivated to toxic intermediates through an additional dehydrogenation step .
Biochemical Pathways
Indoline is known to be aromatized by cytochrome p450 enzymes to produce indole through a novel dehydrogenation pathway . This suggests that the compound may interact with the cytochrome P450 enzyme system and potentially affect related biochemical pathways.
Pharmacokinetics
The compound’s interaction with cytochrome p450 enzymes suggests it may undergo metabolic transformations in the body
Result of Action
Indole derivatives, including this compound, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.
实验室实验的优点和局限性
One advantage of using 5-(Pyridin-4-yl)indoline dihydrochloride in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods to produce high yields of pure product. Additionally, this compound has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of using this compound is its relatively high cost compared to other compounds with similar properties.
未来方向
There are several future directions for the study of 5-(Pyridin-4-yl)indoline dihydrochloride. One potential direction is the development of new synthetic methods to produce this compound more efficiently and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurological disorders, should be further explored.
合成方法
The synthesis of 5-(Pyridin-4-yl)indoline dihydrochloride involves the reaction of 4-bromo-1,2-dimethylbenzene with 1,2-dimethylindole in the presence of a palladium catalyst. The resulting intermediate is then reacted with pyridine to obtain the final product. This synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
5-(Pyridin-4-yl)indoline dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been studied in vitro and in vivo for its effects on various biological systems, including the immune system, nervous system, and cardiovascular system.
安全和危害
While specific safety data for “5-(Pyridin-4-yl)indoline dihydrochloride” was not found, it’s important to note that similar compounds, such as Pyridine, are classified as flammable and irritant . They can cause skin and eye irritation and may cause respiratory irritation . Always handle such compounds with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
生化分析
Biochemical Properties
5-(Pyridin-4-yl)indoline dihydrochloride, like other indoline derivatives, is known to interact with multiple receptors, contributing to its broad biological activity
Cellular Effects
Indoline derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function in a variety of ways.
Molecular Mechanism
Indoline derivatives are known to bind with high affinity to multiple receptors , which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indoline derivatives are known to be involved in various metabolic processes , suggesting that this compound may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.
属性
IUPAC Name |
5-pyridin-4-yl-2,3-dihydro-1H-indole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.2ClH/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10;;/h1-4,6-7,9,15H,5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXPHHBFKAEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-5-((2-(isopropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2924804.png)
![methyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2924805.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2924812.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2924814.png)
![8-[4-(2-Methoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione](/img/structure/B2924815.png)
![2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2924816.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxyacetamide](/img/structure/B2924822.png)
![2-(4-fluorophenyl)-7-[(3-methoxybenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2924823.png)
![N-Methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2924824.png)